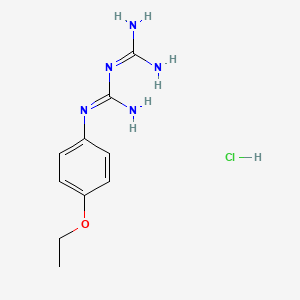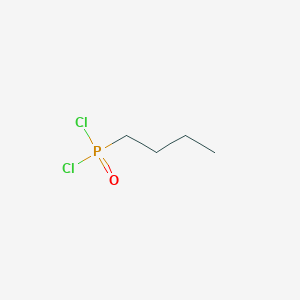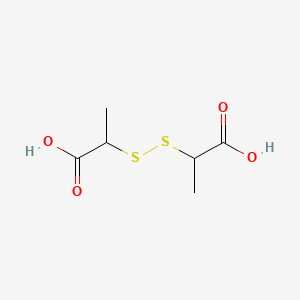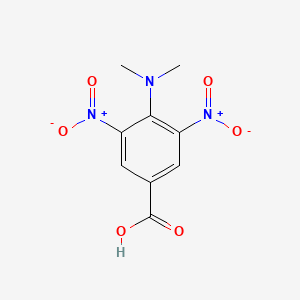
2-メチルオキサゾール-4-カルボン酸
概要
説明
2-Methyloxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C5H5NO3 and its molecular weight is 127.1 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methyl-1,3-oxazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methyloxazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyloxazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
固相合成によるジペプチドの合成
この化合物は、ヒトプロテアーゼ活性化受容体2(PAR2)アフェクターとしての可能性が研究されている(ヘテロアリール)カルボニル置換ジペプチドの固相合成における反応剤として役立ちます .
パラジウム触媒によるクロスカップリング
これは、パラジウム触媒による脱カルボキシル化C-Hクロスカップリング反応で使用されます。これは、炭素-炭素結合の形成を促進し、複雑な分子構造の構築に役立つ方法です .
アミノ酸の立体選択的合成
この化合物は、抗血管新生薬の重要な標的であるανβ3インテグリンの阻害剤として作用する3-アミノ-N-(フェニルスルホニル)アラニンの立体選択的合成に関与しています .
ヘテロ環化合物の合成
2-メチルオキサゾール-4-カルボン酸などの誘導体を含むオキサゾールは、潜在的な生物活性を有する様々なヘテロ環化合物の合成における重要な中間体です .
生物活性研究
オキサゾール誘導体は、抗癌、抗菌、抗ウイルス、抗真菌、抗炎症、抗結核、および抗糖尿病特性を含む、幅広い生物活性が研究されています .
作用機序
Target of Action
2-Methyloxazole-4-carboxylic acid, also known as 2-Methyl-1,3-oxazole-4-carboxylic acid, is a compound that has been used as a reactant in the solid-phase preparation of (heteroaryl)carbonyl-substituted dipeptides as human protease activated receptor 2 affectors . .
Mode of Action
It is known to be involved in Pd-catalyzed decarboxylative C-H cross-coupling
Biochemical Pathways
It is known to be involved in the stereoselective preparation of 3-amino-n-(phenylsulfonyl)alanines as inhibitors of ανβ3 integrin , suggesting it may affect pathways related to integrin signaling.
Result of Action
Its use in the preparation of dipeptides as human protease activated receptor 2 affectors suggests it may have effects on protease signaling.
生化学分析
Biochemical Properties
2-Methyl-1,3-oxazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including oxidoreductases and hydrolases. These interactions often involve the formation of hydrogen bonds and coordination with metal ions present in the active sites of the enzymes. For instance, 2-Methyl-1,3-oxazole-4-carboxylic acid can act as a substrate or inhibitor, modulating the activity of these enzymes and influencing metabolic pathways .
Cellular Effects
The effects of 2-Methyl-1,3-oxazole-4-carboxylic acid on cellular processes are diverse and depend on the cell type and concentration of the compound. In general, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Methyl-1,3-oxazole-4-carboxylic acid can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the production of energy and biosynthetic precursors .
Molecular Mechanism
At the molecular level, 2-Methyl-1,3-oxazole-4-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For instance, 2-Methyl-1,3-oxazole-4-carboxylic acid can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Methyl-1,3-oxazole-4-carboxylic acid in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to extreme pH or temperature conditions can lead to its breakdown. In in vitro and in vivo studies, the long-term effects of 2-Methyl-1,3-oxazole-4-carboxylic acid on cellular function have been observed to include alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 2-Methyl-1,3-oxazole-4-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, 2-Methyl-1,3-oxazole-4-carboxylic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
2-Methyl-1,3-oxazole-4-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that can be further processed by the body. The involvement of 2-Methyl-1,3-oxazole-4-carboxylic acid in these pathways can influence metabolic flux and the levels of key metabolites, thereby affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 2-Methyl-1,3-oxazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects. For example, 2-Methyl-1,3-oxazole-4-carboxylic acid can be transported across cell membranes by solute carrier proteins, ensuring its availability for intracellular processes .
Subcellular Localization
The subcellular localization of 2-Methyl-1,3-oxazole-4-carboxylic acid is an important determinant of its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications. The localization of 2-Methyl-1,3-oxazole-4-carboxylic acid within these compartments can influence its interactions with biomolecules and its overall biochemical effects .
特性
IUPAC Name |
2-methyl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-3-6-4(2-9-3)5(7)8/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARMCEYEYXXEOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337162 | |
| Record name | 2-Methyloxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23012-17-1 | |
| Record name | 2-Methyloxazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23012-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyloxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1332074.png)




